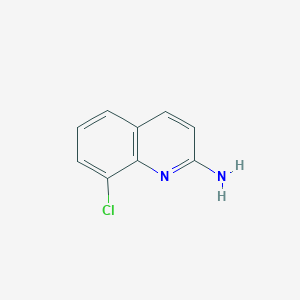

8-Chloroquinolin-2-amine

描述

Overview of the Quinoline (B57606) Scaffold in Pharmaceutical Sciences and Chemical Biology

The quinoline scaffold, a fused bicyclic aromatic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govekb.eg This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceutical agents. nih.govnih.gov The versatility of the quinoline ring allows for substitutions at various positions, leading to a vast library of derivatives with diverse pharmacological properties. nih.gov

Quinoline-based compounds have demonstrated a wide spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal activities. nih.govbohrium.comorientjchem.org In the realm of oncology, quinoline derivatives have been developed as kinase inhibitors and topoisomerase inhibitors, with several candidates currently undergoing clinical investigation. nih.gov The adaptability of the quinoline scaffold provides a robust framework for the design and synthesis of novel therapeutic agents, making it a cornerstone of modern drug discovery. nih.govekb.eg

Contextualization of 8-Chloroquinolin-2-amine as a Prominent Quinoline Derivative

This compound is a specific derivative of the quinoline scaffold, characterized by a chlorine atom at the 8th position and an amino group at the 2nd position of the quinoline ring system. This particular arrangement of substituents imparts distinct chemical properties and reactivity to the molecule. The presence of the electron-withdrawing chlorine atom and the electron-donating amino group influences the electron density distribution within the aromatic rings, which in turn affects its potential biological activity and utility as a synthetic intermediate.

The compound is a solid at room temperature and its structure makes it a valuable building block in organic synthesis. sigmaaldrich.comfluorochem.co.uk Researchers utilize this compound as a precursor for the synthesis of more complex molecules with potential therapeutic applications. lookchem.commdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 343868-74-6 |

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| Appearance | No data available |

| Purity | 95.0% |

Note: Data sourced from available chemical supplier information. fluorochem.co.uk

Historical Development and Current Research Significance of Halogenated Aminoquinolines

The history of halogenated aminoquinolines is deeply intertwined with the development of antimalarial drugs. The journey began with quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree, which was the primary treatment for malaria for centuries. researchgate.netglobalresearchonline.net The quest for synthetic alternatives led to the development of 4-aminoquinolines, such as chloroquine (B1663885), in the 1930s and 1940s. globalresearchonline.netmmv.org Chloroquine, a halogenated aminoquinoline, proved to be a highly effective and widely used antimalarial for many years. mmv.org

The emergence of drug-resistant strains of malaria parasites spurred further research into novel quinoline-based therapies. researchgate.net This has led to continued interest in halogenated aminoquinolines, as the introduction of halogen atoms can significantly alter the pharmacological properties of a molecule. researchgate.net Halogenation can improve factors like metabolic stability and binding affinity to biological targets. researchgate.netliverpool.ac.uk

Current research continues to explore the potential of halogenated aminoquinolines not only as antimalarials but also in other therapeutic areas like oncology. bohrium.comlookchem.com The synthesis and evaluation of new derivatives, including those based on the this compound scaffold, remain an active area of investigation in the pursuit of more effective and targeted medicines. mdpi.com The strategic placement of halogen and amino groups on the quinoline ring is a key strategy in the design of new bioactive compounds. nih.govcymitquimica.com

Structure

3D Structure

属性

IUPAC Name |

8-chloroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYLCXRCRTXTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507427 | |

| Record name | 8-Chloroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343868-74-6 | |

| Record name | 8-Chloroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloroquinolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 8 Chloroquinolin 2 Amine and Its Structural Analogs

Contemporary Approaches for the Regioselective Synthesis of 8-Chloroquinolin-2-amine

The regioselective synthesis of this compound and its analogs is of paramount importance to ensure the desired biological activity and to avoid the formation of isomeric impurities. One common strategy involves the Skraup reaction, a classic method for quinoline (B57606) synthesis. For instance, 8-chloroquinoline (B1195068) can be prepared from 2-chloroaniline (B154045) through a Skraup reaction with a reported yield of 94%. oregonstate.edu Subsequent amination at the 2-position can then yield the target compound.

Another approach involves the direct amination of substituted quinolines. For example, the vicarious nucleophilic substitution (VNS) of hydrogen in nitroquinolines has been explored. nih.gov While this method offers a direct route to aminoquinolines, it can be complicated by competing reactions, especially in the presence of other reactive functional groups. nih.gov

A patent describes the preparation of 8-chloroquinolin-2(1H)-one from 3-chlorobenzene-1,2-diamine (B1351715) and ethyl glyoxylate, which upon purification yields the desired isomer. google.com This quinolinone can then be converted to this compound through subsequent chemical transformations.

The synthesis of substituted 8-aminoquinolines has also been achieved through a Povarov approach, employing monoprotected o-phenylenediamines and aldehydes. researchgate.net This method provides a straightforward route to 8-aminotetrahydroquinoline derivatives, which can be further modified to introduce the chloro and amino functionalities at the desired positions.

Development of Nucleophilic Substitution Reactions in Quinoline Chemistry for this compound Derivatives

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the functionalization of the quinoline ring system, particularly for the introduction of amine substituents. The reactivity of chloro-substituted quinolines towards nucleophiles is highly dependent on the position of the chlorine atom. In 2,8-dichloroquinoline (B1298113), the chlorine at the 2-position is significantly more reactive towards nucleophilic displacement than the one at the 8-position. This differential reactivity allows for the selective monoamination at the C2 position.

Palladium-catalyzed amination reactions are frequently employed for the synthesis of aminoquinoline compounds from their corresponding halogenated precursors. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the palladium-catalyzed amination of 2,8-dichloroquinoline with various adamantane-containing amines has been successfully demonstrated using Pd(dba)2 as the catalyst and ligands like BINAP or DavePhos. nih.gov These reactions typically proceed smoothly to afford the corresponding N-substituted this compound derivatives in moderate to good yields.

The nature of the amine nucleophile also plays a significant role in the outcome of the reaction. Both primary and secondary amines can be used to generate a diverse library of this compound derivatives. The reaction of 4,7-dichloroquinoline (B193633) with amino alcohols has been shown to effectively substitute the chlorine at the 4-position, highlighting the influence of the quinoline substitution pattern on reactivity. scholaris.cacdnsciencepub.comcdnsciencepub.com

Furthermore, the development of "click" chemistry approaches, often facilitated by ultrasound irradiation, has provided efficient and rapid methods for the synthesis of novel 7-chloroquinoline (B30040) derivatives through nucleophilic substitution reactions. tandfonline.com These methods offer advantages such as high yields and short reaction times. tandfonline.com

Cascade and Multicomponent Reactions for the Facile Construction of Functionalized this compound Frameworks

Cascade and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecular architectures in a single step from simple starting materials. nih.govresearchgate.netresearchgate.net These reactions are characterized by high atom economy, operational simplicity, and the ability to generate molecular diversity efficiently. nih.gov

In the context of quinoline chemistry, MCRs have been utilized to construct functionalized frameworks. For example, a three-component reaction involving an aniline, an aldehyde, and an activated ketone can lead to the formation of a quinoline ring. rsc.org By choosing appropriately substituted starting materials, this strategy can be adapted for the synthesis of this compound analogs.

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been employed in drug discovery to create libraries of complex molecules. nih.gov These reactions could potentially be applied to the synthesis of functionalized this compound derivatives by incorporating a suitable quinoline-containing component.

Non-isocyanide-based MCRs, such as the Hantzsch and Biginelli reactions, provide access to dihydropyridine (B1217469) and dihydropyrimidinone scaffolds, respectively. nih.gov While not directly yielding quinolines, the products of these reactions can serve as versatile intermediates for further transformations to construct fused quinoline systems.

Several studies have reported the use of MCRs for the synthesis of various fused heterocyclic systems starting from 2-chloroquinoline-3-carbaldehydes. rsc.org These reactions, often catalyzed by proline or other catalysts, demonstrate the potential of MCRs to build complex molecular frameworks incorporating a quinoline moiety. rsc.org For instance, a four-component reaction of 2-chloroquinoline-3-carbaldehyde (B1585622), an alkyl isocyanide, azidotrimethylsilane, and an amine can produce tetrazolyl-tetrazolo[1,5-a]quinolinyl-methanamines. rsc.org

Catalytic Strategies (e.g., Metal-Catalyzed Coupling Reactions) in the Synthesis of this compound Analogs

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and have been extensively applied to the functionalization of heterocyclic systems, including quinolines. rsc.orgchemie-brunschwig.ch The Suzuki-Miyaura, Heck, and Sonogashira reactions are among the most widely used palladium-catalyzed transformations for C-C bond formation. chemie-brunschwig.chchim.it

In the synthesis of this compound analogs, these catalytic strategies can be employed to introduce a wide range of substituents at various positions on the quinoline ring. For example, the Suzuki-Miyaura coupling of a borylated this compound derivative with an aryl halide would allow for the introduction of an aryl group at the position of the boron substituent. Functionalized 4,4'-bisquinolones have been synthesized using a microwave-assisted palladium(0)-catalyzed one-pot borylation/Suzuki cross-coupling reaction. acs.org

Palladium-catalyzed amination, as discussed in section 2.2, is a key catalytic strategy for the synthesis of the parent this compound and its N-substituted derivatives from 2,8-dichloroquinoline. nih.govresearchgate.net The choice of palladium precursor and ligand is critical for the success of these reactions. nih.gov

Furthermore, copper-catalyzed reactions have also been utilized in quinoline synthesis. For instance, a copper(II) triflate-catalyzed cyclization of imines has been reported as a key step in the synthesis of indol-3-yl-benzo[b] Current time information in Bangalore, IN.worktribe.comnaphthyridines. chim.it The direct and regioselective synthesis of 2-substituted N-heterocycles from N-oxides can be achieved using copper catalysts with Grignard reagents. nih.gov

The following table summarizes some examples of metal-catalyzed reactions used in the synthesis of quinoline derivatives:

| Reaction Type | Catalyst/Reagents | Starting Material | Product | Reference |

| Suzuki-Miyaura Coupling | Pd(0) catalyst, boronic acid | Halogenated quinoline | Aryl-substituted quinoline | chim.it |

| Sonogashira Coupling | [PdCl2(PPh3)2], CuI | 2-Chloroquinoline (B121035) | 2-Alkynylquinoline | rsc.org |

| Amination | Pd(dba)2, BINAP/DavePhos | 2,8-Dichloroquinoline | N-Substituted this compound | nih.gov |

| C-H Functionalization | Pd(II) | 8,8'-Biquinolyl | 7,7'-Diacetoxy-8,8'-biquinolyl | oregonstate.edu |

Design and Synthesis of Novel N-Substituted and Ring-Modified this compound Derivatives

The synthesis of novel N-substituted and ring-modified derivatives of this compound is a key area of research aimed at exploring the structure-activity relationships of this scaffold.

N-Substituted Derivatives:

A variety of N-substituted this compound derivatives have been synthesized, primarily through the palladium-catalyzed amination of 2,8-dichloroquinoline with different primary and secondary amines. nih.gov For example, reactions with adamantane-containing amines have yielded compounds such as N-[2-(1-Adamantyloxy)ethyl]-8-chloroquinolin-2-amine and N-(1-Adamantylmethyl)-8-chloroquinolin-2-amine. nih.gov The synthesis of N-(1H-1,2,4-triazol-3-yl)-7-chloroquinolin-4-amine has also been reported through nucleophilic substitution. tandfonline.com

Ring-Modified Derivatives:

Modification of the quinoline ring itself allows for further diversification of the this compound scaffold. This can be achieved by introducing substituents at other positions of the quinoline nucleus. For instance, the synthesis of 2- and 8-substituted 4-amino-7-chloroquinolines has been reported, where the substituents at the 2- and 8-positions can be varied. scholaris.cacdnsciencepub.comcdnsciencepub.comresearchgate.net

The synthesis of 8-substituted quinoline derivatives with potential anticonvulsant and antihypertensive activities has been explored, where various side chains are attached to the 8-position of the quinoline ring. jst.go.jp

The following table provides examples of synthesized N-substituted and ring-modified derivatives:

| Compound Name | Modification Type | Synthetic Approach | Reference |

| N-[2-(1-Adamantyloxy)ethyl]-8-chloroquinolin-2-amine | N-Substitution | Pd-catalyzed amination | nih.gov |

| N-(1-Adamantylmethyl)-8-chloroquinolin-2-amine | N-Substitution | Pd-catalyzed amination | nih.gov |

| N-[1-Adamantyl(phenyl)methyl]-8-chloroquinolin-2-amine | N-Substitution | Pd-catalyzed amination | nih.gov |

| 2-[(7-Chloro-8-aminoquinoline-4-yl)amino]ethanol | Ring-Modification | Nucleophilic substitution | scholaris.ca |

| 8-(3'-(4"-phenylpiperazino)-2'-hydroxypropyloxy)quinoline | Ring-Modification | Etherification | jst.go.jp |

Enantioselective Synthesis and Chiral Resolution of this compound Enantiomers and Diastereomers

The development of stereocenters in molecules is crucial for their biological activity. While specific examples of enantioselective synthesis or chiral resolution of this compound itself are not prevalent in the searched literature, general principles of asymmetric synthesis and resolution can be applied.

Enantioselective Synthesis:

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound directly. Transition metal-catalyzed asymmetric hydrogenation is a powerful method for the enantioselective synthesis of chiral amines. nih.gov This could be applied to a precursor of this compound that contains a prochiral double bond. For instance, the asymmetric hydrogenation of an enamine precursor could lead to a chiral amine which is then elaborated to the final product. The use of chiral ligands is key to achieving high enantioselectivity in these reactions. uva.es

Chiral Resolution:

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. libretexts.org This can be achieved by several methods, including:

Diastereomeric Salt Formation: This is a classical method where a racemic amine is reacted with a chiral acid to form diastereomeric salts. libretexts.orgpharmtech.com These salts have different physical properties, such as solubility, and can be separated by crystallization. The pure enantiomer is then recovered by treating the separated diastereomeric salt with a base.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative technique for separating enantiomers. rsc.org

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. pharmtech.com

In the context of this compound derivatives, if a chiral center is introduced, for example, in an N-substituent, diastereomers can be formed. The synthesis of N-[1-Adamantyl(phenyl)methyl]-8-chloroquinolin-2-amine results in a pair of diastereomers due to the presence of an asymmetric carbon atom in the adamantyl substituent. nih.gov

Computational Chemistry and Theoretical Investigations of 8 Chloroquinolin 2 Amine Molecular Properties

Density Functional Theory (DFT) Analysis of 8-Chloroquinolin-2-amine Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool to unravel the electronic properties and reactivity of molecules. For this compound, DFT calculations, particularly using the B3LYP method with a 6-31G(d,p) basis set, have provided significant insights. siftdesk.org

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. ajchem-a.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. ajchem-a.comnih.govresearchgate.net

A smaller HOMO-LUMO gap suggests a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer. ajchem-a.comnih.gov This intramolecular charge transfer is a fundamental aspect of molecular electronics and reactivity. dergipark.org.tr Theoretical studies on related quinoline (B57606) derivatives have shown that the HOMO-LUMO energy gap can be calculated to understand these charge transfer characteristics. siftdesk.orgnih.gov For instance, in copper(II) complexes of [(7-chloroquinolin-4-yl)amino]acetophenones, the HOMO-LUMO energy gaps were calculated to be 3.847 eV and 3.932 eV, indicating high chemical activity. nih.gov

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Energy Gap (eV) | Data not available in search results |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule and identifying sites prone to electrophilic and nucleophilic attack. siftdesk.orgdergipark.org.tr The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack. researchgate.net

In computational studies of similar quinoline compounds, MEP analysis has been used to pinpoint these reactive sites. siftdesk.orgresearchgate.net For example, in 2-chloroquinoline-3-carboxaldehyde, the MEP map revealed that the most negative potential was located on the nitrogen and oxygen atoms, indicating them as active centers for nucleophilic attack. researchgate.net This type of analysis is instrumental in understanding and predicting the chemical behavior of this compound in various reactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, including intramolecular interactions, charge delocalization, and hyperconjugative interactions. siftdesk.orgdergipark.org.tr This analysis examines the interactions between filled donor NBOs and empty acceptor NBOs, with the energy of these interactions indicating the strength of the delocalization.

NBO analysis performed on related quinoline derivatives has revealed significant charge delocalization, which contributes to the stability of the molecule. siftdesk.orgdergipark.org.tr These calculations can quantify the stabilization energies associated with various intramolecular interactions, offering a deeper understanding of the electronic communication within the this compound framework.

Quantum Chemical Calculations of Spectroscopic Parameters for this compound

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, providing a powerful complement to experimental measurements.

Prediction and Assignment of Vibrational Frequencies (Infrared and Vibrational Circular Dichroism Spectra)

Theoretical calculations of vibrational frequencies are essential for the assignment of experimental Infrared (IR) and Raman spectra. siftdesk.orgnih.gov DFT methods, such as B3LYP, are commonly used to compute these frequencies. siftdesk.orgnih.gov The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method, leading to better agreement with experimental data. siftdesk.org

For molecules similar to this compound, vibrational assignments have been successfully performed using these computational approaches. siftdesk.org For instance, in a study of 8-chloroquinoline (B1195068) 2-carbaldehyde, the 51 normal modes of vibration were computed using the DFT/B3LYP method with a 6-31G(d,p) basis set. siftdesk.org Vibrational Circular Dichroism (VCD) spectra, which provide stereochemical information, can also be theoretically predicted. siftdesk.org

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H stretch | Data not available in search results | Data not available in search results | Data not available in search results |

| C-H stretch (aromatic) | Data not available in search results | Data not available in search results | Data not available in search results |

| C=N stretch | Data not available in search results | Data not available in search results | Data not available in search results |

| C-Cl stretch | Data not available in search results | Data not available in search results | Data not available in search results |

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (¹H and ¹³C NMR)

The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a valuable tool for structural elucidation. siftdesk.orgresearchgate.net These theoretical predictions can aid in the assignment of experimental ¹H and ¹³C NMR spectra and can be particularly useful for distinguishing between isomers. researchgate.netresearchgate.net

Theoretical ¹H and ¹³C NMR chemical shifts have been calculated for various quinoline derivatives to support experimental findings. siftdesk.orgresearchgate.net The accuracy of these calculations allows for a reliable correlation between the computed and experimental spectra, confirming the molecular structure.

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H | Data not available in search results | Data not available in search results |

| ¹³C | Data not available in search results | Data not available in search results |

Simulation of UV-Visible Absorption Spectra and Electronic Excitations

Detailed theoretical studies simulating the UV-Visible absorption spectra and analyzing the electronic excitations specifically for this compound are not extensively available in the public domain. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are standard approaches for predicting the electronic transitions that give rise to UV-Visible absorption.

This type of analysis typically involves:

Geometry Optimization: The ground-state molecular geometry is optimized using a suitable level of theory (e.g., DFT with a specific functional like B3LYP) and basis set.

Excitation Energy Calculation: TD-DFT calculations are then performed on the optimized geometry to compute the vertical excitation energies, oscillator strengths, and corresponding wavelengths (λmax) of the lowest singlet electronic transitions.

Spectral Simulation: The calculated excitation energies and oscillator strengths are convoluted using a Gaussian or Lorentzian function to generate a theoretical UV-Visible spectrum. This simulated spectrum can then be compared with experimental data to validate the computational method.

The electronic character of these transitions, such as n→π* or π→π*, is determined by analyzing the molecular orbitals involved. This provides insight into how the electron density is redistributed upon photoexcitation. For quinoline derivatives, these transitions are often associated with the aromatic system. While general methodologies are well-established, specific published data detailing the simulated spectrum, transition energies, and oscillator strengths for this compound remains to be documented.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of this compound

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein. These studies are crucial for understanding potential mechanisms of action and for rational drug design.

For this compound, specific molecular docking and dynamics simulation studies detailing its direct interaction with protein targets are limited in available literature. However, the this compound core has been utilized as a chemical building block in the synthesis of more complex molecules that have been subject to such computational analysis.

For instance, derivatives of this compound have been synthesized and investigated as potential kinase inhibitors. In such studies, the general process involves:

Preparation of Structures: The 3D structures of the ligand (the quinoline derivative) and the target protein are prepared. This includes adding hydrogen atoms and assigning appropriate charges.

Molecular Docking: The ligand is "docked" into the active site of the protein using software like AutoDock or Glide. This process predicts the preferred binding orientation and conformation of the ligand. The quality of the binding is often evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

Molecular Dynamics Simulation: The docked ligand-protein complex is then subjected to MD simulation. This simulation tracks the movements of atoms over time, providing insights into the stability of the complex and the dynamics of the interactions (e.g., hydrogen bonds, hydrophobic interactions) at the binding site.

While these methodologies are standard, published research presenting specific binding energy values, interaction profiles, and stability analyses from MD simulations for the parent compound this compound is not readily found. Research has instead focused on more complex derivatives built from this scaffold. acs.org

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to predict the physicochemical properties of a chemical compound based on its molecular structure. These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

A typical QSPR study involves the following steps:

Dataset Collection: A set of compounds with known experimental values for a specific property is compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can represent various constitutional, topological, geometric, and electronic features of the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the property of interest.

Model Validation: The predictive power of the developed model is rigorously tested using internal and external validation techniques.

There are no specific, published QSPR studies dedicated to predicting the properties of this compound. While QSAR (Quantitative Structure-Activity Relationship) studies, a related approach focusing on biological activity, have been conducted on various classes of quinoline derivatives, a focused QSPR analysis on this particular compound is not available in the reviewed literature. Such a study would be valuable for predicting properties like solubility, boiling point, or chromatographic retention times based solely on its molecular structure.

Structural Elucidation and Crystallographic Analysis of 8 Chloroquinolin 2 Amine and Its Derivatives

Single-Crystal X-ray Diffraction Studies of 8-Chloroquinolin-2-amine Compounds

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional structure of a crystalline compound at the atomic level. ulisboa.pt This method has been employed to elucidate the structures of various halogenated quinoline (B57606) derivatives. rasayanjournal.co.innih.govacs.org The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. rsc.orgunica.it This data allows for the determination of the crystal system, space group, and unit cell dimensions, which collectively describe the crystal's symmetry and the size of its repeating unit.

The structural data obtained from single-crystal X-ray diffraction serves as the foundation for a deeper understanding of the molecule's conformation and the intermolecular forces at play in the solid state.

Interactive Table: Crystallographic Data for Selected Halogenated Quinoline Derivatives

| Compound | Crystal System | Space Group | Reference |

| 5-nitroquinolin-8-yl-3-bromobenzoate | Monoclinic | P 2 1 / n | researchgate.net |

| 5-nitroquinolin-8-yl-3-chlorobenzoate | Monoclinic | P 2 1 / n | researchgate.net |

| (2-chloroquinolin-3-yl)methyl ethers | Varies | Varies | grafiati.com |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal is dictated by a variety of non-covalent intermolecular interactions. In the case of this compound and its derivatives, hydrogen bonding, halogen bonding, and π-π stacking are significant forces.

Hydrogen Bonding: The presence of the amine group (-NH2) in this compound makes it a potent hydrogen bond donor, while the nitrogen atom in the quinoline ring can act as an acceptor. nih.gov Intermolecular N-H···N and N-H···O hydrogen bonds are common in related structures, often forming dimers and extending into chains or sheets that stabilize the crystal lattice. grafiati.comcore.ac.uk C-H···N and C-H···Cl hydrogen bonds are also observed, further contributing to the supramolecular assembly. nih.govacs.orgias.ac.in In some instances, intramolecular hydrogen bonds can also influence the molecular conformation. core.ac.uk

Halogen Bonding: The chlorine atom in this compound can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. nih.gov This interaction, denoted as C-Cl···A (where A is a Lewis base like O, N, or another Cl), plays a role in the crystal packing of many halogenated compounds. nih.govnih.gov Halogen-halogen interactions, specifically Cl···Cl contacts, are categorized as Type I (θ1 ≈ θ2) and Type II (θ1 ≈ 180°, θ2 ≈ 90°), and these different geometries lead to distinct packing motifs. ias.ac.insmolecule.com

π-π Stacking: The aromatic quinoline ring system allows for π-π stacking interactions between adjacent molecules. These interactions, where the electron-rich π systems of the rings overlap, contribute significantly to the stability of the crystal structure. grafiati.com The centroid-to-centroid distances in such interactions are typically in the range of 3.6 to 3.8 Å. smolecule.com

Investigation of Molecular Conformation and Steric Effects on Structural Geometry

The conformation of the this compound molecule, meaning the spatial arrangement of its atoms, is influenced by both intramolecular and intermolecular forces. The quinoline ring system is largely planar, but the substituents can have preferred orientations due to steric hindrance and electronic effects.

Intramolecular hydrogen bonding, such as a possible N-H···Cl interaction, can also play a role in locking the molecule into a specific conformation. nih.gov The analysis of torsion angles within the molecule provides quantitative insight into its three-dimensional geometry.

Polymorphism and Co-crystallization Studies of this compound Forms

Polymorphism: Polymorphism is the ability of a solid material to exist in more than one crystalline form. acs.org Different polymorphs of the same compound can exhibit different physical properties. While the search results mention polymorphism in the context of other quinoline derivatives, such as 6-chloroquinolin-2(1H)-one, there is no specific information available regarding polymorphs of this compound. acs.org The study of polymorphism is crucial as different crystal forms can arise from variations in crystallization conditions.

Co-crystallization: Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecular components in a stoichiometric ratio. turkjps.org This method is often employed to modify the physicochemical properties of a substance. nih.gov Co-crystals are formed through non-covalent interactions, such as hydrogen bonding, between the components. researchgate.net Racemic amino acids have been co-crystallized with metal halides, and various organic acids have been used as co-formers with other active pharmaceutical ingredients. nih.govrsc.org There is no specific information in the search results about co-crystals of this compound.

Comparative Crystallographic Analysis of Halogenated Quinoline Derivatives

A comparative analysis of the crystal structures of various halogenated quinoline derivatives reveals trends in their solid-state behavior. rasayanjournal.co.in As previously mentioned, the majority of these compounds crystallize in the monoclinic system. rasayanjournal.co.in The nature and position of the halogen substituent can significantly influence the intermolecular interactions and, consequently, the crystal packing.

For instance, the analysis of a series of substituted 2-chloroquinoline (B121035) derivatives highlighted the role of the chlorine atom in forming both Cl···Cl and C-H···Cl interactions, which dictate the supramolecular architecture. ias.ac.in The prevalence of Type I versus Type II Cl···Cl interactions can lead to different packing arrangements. ias.ac.in

Furthermore, comparing derivatives with different halogen atoms (e.g., chlorine vs. bromine) can provide insights into the relative strengths and geometric preferences of halogen bonds. researchgate.netsmolecule.com The interplay between hydrogen bonding, halogen bonding, and π-π stacking creates a complex and diverse landscape of crystal structures for this class of compounds. This comparative approach is essential for understanding structure-property relationships and for the rational design of new materials with desired solid-state properties.

Structure Activity Relationship Sar Studies of 8 Chloroquinolin 2 Amine Derivatives

Elucidation of the Pharmacophore Requirements for Specific Biological Activities

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule required for its biological activity. For derivatives of the quinoline (B57606) scaffold, specific structural features are consistently identified as crucial for their therapeutic effects.

The 2-chloroquinoline (B121035) nucleus itself has been established as a significant pharmacophoric group, particularly in the context of antitubercular activity. nih.gov Studies involving a series of substituted quinolinyl chalcones, pyrimidines, and pyridines have underscored the importance of this core structure in exerting an effect against Mycobacterium tuberculosis. nih.gov

For antimalarial activity, the 7-chloro-4-aminoquinoline core is a well-established pharmacophore. nih.gov While distinct from the 8-chloro-2-amino scaffold, it highlights the importance of the chlorine atom's position on the quinoline ring for specific biological targets. In derivatives of 7-chloroquinoline (B30040), the endocyclic nitrogen of the quinoline ring is a key coordination site for metal ions like copper(II), which can potentiate the compound's pharmacological properties. nih.gov This suggests that the nitrogen atoms within the 8-chloroquinolin-2-amine ring system are also likely critical features for biological interactions.

Impact of Substituent Nature and Position on Bioactivity and Selectivity

The nature and position of substituents on the this compound scaffold profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its biological activity and selectivity.

Research on related 4-amino-7-chloroquinolines has shown that substitutions at the 8-position are well-tolerated and can modulate activity. For instance, the introduction of amino and dimethylamino groups at this position is synthetically feasible. scholaris.ca In broader studies on 8-hydroxyquinoline (B1678124) derivatives, halogenation at positions 5 and 7 has been shown to enhance antibacterial activity. mdpi.com Specifically, derivatives with 5-Cl and 5,7-diCl substitutions show improved potency, which is attributed in part to the nitrogen atom in the ring increasing polarity and water solubility—factors important for antibacterial action. mdpi.com

Furthermore, the introduction of electron-withdrawing groups on anilide substituents attached to a quinoline core has been positively correlated with increased antiviral activity. nih.gov This effect is often linked to an increase in lipophilicity. nih.gov Conversely, the specific placement of substituents can also be critical for selectivity. For example, in the development of anticancer agents from 8-hydroxyquinoline derivatives, 6-chloro analogues were found to be the most active, while 9-methyl analogues were the least potent. mdpi.comnih.gov

The following table summarizes the impact of different substituents on the biological activity of related quinoline derivatives:

| Parent Scaffold | Position of Substitution | Substituent | Observed Impact on Bioactivity | Reference |

| 4-Amino-7-chloroquinoline | 8 | -NH2, -N(CH3)2 | Tolerated, allows for further modification | scholaris.ca |

| 8-Hydroxyquinoline | 5 | -Cl | Enhanced antibacterial activity | mdpi.com |

| 8-Hydroxyquinoline | 5, 7 | -diCl | Enhanced antibacterial activity | mdpi.com |

| 8-Hydroxyquinoline | 6 | -Cl | Increased anticancer activity | mdpi.comnih.gov |

| 8-Hydroxyquinoline | 9 | -CH3 | Decreased anticancer activity | mdpi.comnih.gov |

| Quinoline-2-carboxamide (B1208818) | Anilide Ring | Electron-withdrawing groups | Increased antiviral activity | nih.gov |

Stereochemical Influences on the Biological Response of Chiral this compound Analogs

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological targets like enzymes and receptors are themselves chiral macromolecules. nih.govnih.gov This chirality dictates that enantiomers of a drug can exhibit significant differences in their pharmacological and toxicological profiles. nih.gov

While specific studies on chiral analogs of this compound are not extensively documented in the available literature, the principles of stereoselectivity are universally applicable. Research on chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives has demonstrated that stereochemistry can significantly impact biological effects. mdpi.com In these studies, synthesized compounds were tested as pure enantiomers to elucidate how their spatial arrangement affects their antiproliferative activity. mdpi.comresearchgate.net

For other classes of chiral molecules, it has been shown that only one enantiomer may be responsible for the desired therapeutic activity, while the other may be inactive or even contribute to adverse effects. nih.gov Often, differences in activity between enantiomers are not due to passive diffusion but to stereoselective uptake by cellular transporters or a more favorable binding interaction with the target protein. nih.gov Therefore, for any chiral derivative of this compound, it would be essential to separate and evaluate the individual enantiomers to fully characterize their biological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Prediction of this compound Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. These models are invaluable for predicting the efficacy of new derivatives and guiding drug design. nih.govcrpsonline.com

A three-dimensional QSAR (3D-QSAR) study utilizing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) was conducted on a series of 2-chloroquinoline derivatives for their antitubercular activity against Mycobacterium tuberculosis H37 RV. nih.gov This study successfully developed statistically significant models that could predict the antimycobacterial activity based on the compounds' chemical structures. nih.gov

The contour maps generated from these models provide crucial information for design:

Steric Fields: These maps indicate regions where bulky substituents would be favorable or unfavorable for activity.

Electrostatic Fields: These maps highlight areas where electron-donating (negative potential) or electron-withdrawing (positive potential) groups would enhance biological activity.

By analyzing these contour maps, researchers can identify the key structural features relevant to the biological activity of 2-chloroquinoline analogs. nih.gov This information can be fruitfully utilized in the design of more potent antitubercular candidates based on the this compound scaffold. nih.gov

Beyond efficacy, QSAR models have also been developed to predict the toxicity of related compounds, such as (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives. crpsonline.com These models use various methodologies to predict toxicological endpoints like the median lethal dose (LD50), providing an essential in silico tool for early-stage safety assessment. crpsonline.com

Rational Design Principles Derived from SAR Analysis for Enhanced Potency and Reduced Toxicity

The culmination of SAR and QSAR studies provides a set of rational design principles to guide the synthesis of new this compound analogs with improved potency and a better safety profile.

Based on the available data for related quinoline structures, the following principles can be proposed:

Core Structure Retention: The 2-chloroquinoline nucleus is a key pharmacophoric element for certain activities, such as antitubercular effects, and should be retained as the core scaffold. nih.gov

Strategic Substitution: The introduction of specific substituents at various positions on the quinoline ring can enhance bioactivity. For instance, adding electron-withdrawing groups to peripheral aromatic rings may increase antiviral potency. nih.gov Halogenation at other positions on the quinoline ring could be explored to enhance antimicrobial effects. mdpi.com

Leveraging QSAR Insights: The steric and electrostatic contour maps from 3D-QSAR models on 2-chloroquinolines should be used to guide the placement of new functional groups. nih.gov Regions identified as favorable for bulky or electron-rich groups can be targeted for modification to maximize the potential for enhanced biological activity. nih.gov

Chiral Purity: If a chiral center is introduced into a derivative, the enantiomers should be separated and tested individually. This is crucial as one enantiomer may be significantly more potent and less toxic than the other. nih.govmdpi.com

Toxicity Prediction: In silico QSAR models for toxicity prediction should be employed early in the design phase to filter out compounds that are likely to have unfavorable safety profiles, thereby reducing the resources spent on their synthesis and testing. crpsonline.com

By integrating these principles, medicinal chemists can move beyond trial-and-error approaches and rationally design novel this compound derivatives with a higher probability of success as potent and selective therapeutic agents.

Mechanistic Investigations of 8 Chloroquinolin 2 Amine S Biological Actions

Identification of Specific Cellular and Molecular Targets and Signaling Pathways

Research has identified several cellular and molecular targets for quinoline (B57606) derivatives, a class of compounds to which 8-chloroquinolin-2-amine belongs. These targets are often implicated in cancer and inflammatory diseases.

Quinoline derivatives have been shown to act as inhibitors of protein kinases, which are enzymes crucial for protein phosphorylation. ekb.eg Dysregulation of protein kinase activity is a hallmark of cancer, and their inhibition can arrest cell proliferation and induce cell death. ekb.eg Specifically, some 5-chloroquinolin-8-ol derivatives have demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many cancers. ekb.eg

Beyond kinase inhibition, certain quinoline compounds are known to target DNA topoisomerases. ekb.eg These enzymes are essential for managing DNA topology during replication and transcription. Their inhibition can lead to DNA damage and apoptosis in cancer cells. ekb.eg

In the context of inflammatory responses, Receptor-Interacting Protein Kinase 2 (RIPK2) has been identified as a target for 4-aminoquinoline (B48711) derivatives. researchgate.net RIPK2 is a critical mediator in immune signaling pathways, and its inhibition can modulate inflammatory responses. researchgate.net Furthermore, some quinoline derivatives can influence signaling pathways such as the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival. nih.gov

A study on 4-anilinoquinolinylchalcone derivatives, which share a quinoline core, found that they can activate the Nuclear factor erythroid-2-related factor 2 (NRF2) pathway. semanticscholar.org NRF2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. semanticscholar.org

Studies on DNA and RNA Binding Interactions

The interaction of small molecules with nucleic acids is a significant area of investigation for drug development. The planar aromatic structure of quinoline derivatives suggests a potential for intercalation into the DNA double helix.

Studies on palladium(II) complexes of Schiff bases derived from 2-chloroquinoline-3-carbaldehyde (B1585622) have investigated their DNA binding properties. researchgate.net Spectroscopic and electrochemical studies indicated that these complexes bind to calf thymus DNA (CT-DNA), likely through intercalation with guanine (B1146940) base pairs. researchgate.net This mode of binding is characterized by changes in the absorption spectra (hypochromism and bathochromism) and electrochemical properties upon interaction with DNA. researchgate.net

The binding of small molecules to the minor groove of DNA is another important interaction mode. beilstein-journals.org The shape and charge of a molecule determine its preference for either A-T or G-C rich regions of the DNA minor groove. beilstein-journals.org While specific studies on the direct DNA binding of this compound are not extensively detailed in the provided results, the general ability of quinoline-based structures to interact with DNA through both intercalation and groove binding is well-established for related compounds. researchgate.netatdbio.com

Regarding RNA, the binding of proteins to RNA molecules is a critical aspect of post-transcriptional gene regulation. plos.orgmdpi.com Some proteins are known to preferentially bind to RNA that has been modified by oxidative stress, such as RNA containing 8-oxo-7,8-hydroxyguanine (8-oxoG). nih.gov While direct studies on the interaction of this compound with specific RNA molecules are not available in the search results, a related compound, ABX464 (8-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-2-amine), has been shown to modulate the expression of microRNA-124 (miR-124), which has anti-inflammatory effects. clinicaltrials.gov This suggests an indirect influence on RNA-mediated processes.

Modulation of Essential Cellular Processes (e.g., Cell Proliferation, Viral RNA Export, Lysosomal Function)

This compound and its derivatives have been shown to modulate several essential cellular processes, highlighting their potential as therapeutic agents.

Cell Proliferation: A primary focus of research on quinoline derivatives is their antiproliferative activity against cancer cells. ekb.eg These compounds can inhibit cell proliferation through various mechanisms, including cell cycle arrest and induction of apoptosis. ekb.egnih.gov For instance, certain quinoline derivatives can cause cell cycle arrest at the G1 or G2/M phases. ekb.egnih.gov Some novel quinoline compounds have been shown to inhibit DNA methyltransferases (DNMTs), leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation. mdpi.com

Viral RNA Export: The antiviral activity of some quinoline derivatives has been linked to the modulation of viral processes. For example, the antimalarial drug chloroquine (B1663885), a 4-aminoquinoline, has been investigated for its antiviral properties. nih.gov One of its proposed mechanisms of action is the inhibition of receptor binding and fusion of the virus with the cell membrane. nih.gov The related compound ABX464 has been studied for its anti-HIV effects, which are linked to the modulation of HIV RNA splicing, a critical step for the production of new viral particles. clinicaltrials.gov

Lysosomal Function: Aminoquinolines are known as lysosomotropic agents, meaning they can accumulate within lysosomes, which are acidic organelles responsible for cellular degradation and recycling. nih.govmicrobialcell.com This accumulation can lead to an increase in lysosomal pH, disrupting the function of lysosomal enzymes. nih.gov This disruption of lysosomal function can sensitize cancer cells to chemotherapy and induce cell death. nih.govnih.gov The lysosomal membrane contains proteins like LAMP-1 and LAMP-2, which are crucial for maintaining lysosomal integrity. nih.govolink.com The accumulation of lysosomotropic drugs can lead to lysosomal membrane permeabilization, a key event in some forms of cell death. microbialcell.com

Elucidation of Enzyme Inhibition Mechanisms at the Molecular Level

The inhibitory effects of this compound derivatives on various enzymes have been a key area of investigation.

As mentioned previously, protein kinases are significant targets. ekb.eg The inhibition of EGFR tyrosine kinase by quinoline derivatives prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation. ekb.eg

DNA topoisomerases are another class of enzymes targeted by quinoline compounds. ekb.eg Inhibition of these enzymes leads to the accumulation of DNA strand breaks, which can trigger apoptosis.

Furthermore, some quinoline derivatives have been designed as inhibitors of DNA methyltransferases (DNMTs). mdpi.com Molecular docking studies have shown that these compounds can bind to the active site of DNMTs, preventing the methylation of DNA and leading to the re-expression of silenced tumor suppressor genes. mdpi.com

In the context of viral infections, derivatives of 2-chloroquinoline (B121035) have been designed as inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), both of which are cysteine proteases essential for viral replication. nih.gov The proposed mechanism involves the covalent binding of the inhibitor to the active site cysteine residue of the protease. nih.gov

Role of Metal Chelation in the Biological Activities of this compound and its Derivatives

The ability of certain quinoline derivatives to chelate metal ions is an important aspect of their biological activity. nih.govresearchgate.net Metal ions play crucial roles in numerous biological processes, and their dysregulation is associated with various diseases. nih.gov

8-Hydroxyquinoline (B1678124) and its derivatives are well-known metal chelators, and this property is believed to be central to their medicinal effects, including anticancer and antineurodegenerative activities. nih.govrsc.org The chelation of metal ions like iron and copper can disrupt their homeostasis, leading to the generation of reactive oxygen species and subsequent cell death in cancer cells. rsc.org The biological activity of these chelators is influenced by factors such as their lipophilicity, acid-base properties, and the redox properties of the resulting metal complexes. rsc.org

While this compound itself does not possess the 8-hydroxy group typically associated with strong chelation, its derivatives can be designed to incorporate chelating moieties. The coordination of metal ions by quinoline-based ligands can enhance their biological activity. smolecule.com For example, palladium(II) complexes of Schiff bases derived from 2-chloroquinoline have been synthesized and shown to have anti-inflammatory and DNA-binding properties. researchgate.net

Preclinical Research and Therapeutic Potential of 8 Chloroquinolin 2 Amine Analogs

In Vitro Efficacy Studies on Clinically Relevant Pathogen Strains and Drug-Resistant Isolates

Several studies have highlighted the in vitro efficacy of 8-hydroxyquinoline (B1678124) derivatives against a range of pathogens, including drug-resistant strains. For instance, Cloxyquin (5-chloroquinolin-8-ol) has demonstrated significant antituberculosis activity. The minimum inhibitory concentrations (MICs) of Cloxyquin against 150 clinical isolates of Mycobacterium tuberculosis, including multidrug-resistant strains, ranged from 0.062 to 0.25 μg/ml. nih.gov The MIC50 and MIC90 were 0.125 and 0.25 μg/ml, respectively, indicating potent activity. nih.gov

Hybrid molecules incorporating the quinoline (B57606) scaffold have also shown promise. A 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid displayed significant effects against both susceptible and drug-resistant Gram-positive and Gram-negative bacterial strains, with MIC values of 4–16 µg/mL. nih.gov Furthermore, novel 7-chloroquinoline-benzylamine hybrids have demonstrated antibacterial efficacy against a panel of Gram-positive strains with MIC values of 128µg/mL. researchgate.net

In the realm of antimalarial research, new PTZ-quinoline hybrid compounds, which combine a phenothiazine core with a chloroquinoline moiety, have exhibited antiplasmodial activity in the low micromolar or nanomolar range against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of Plasmodium falciparum. mdpi.com Notably, chloro-substituted derivatives showed enhanced activity. mdpi.com

The table below summarizes the in vitro efficacy of selected 8-Chloroquinolin-2-amine analogs and related compounds.

| Compound/Analog | Pathogen(s) | Key Findings |

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (including multidrug-resistant strains) | MICs ranged from 0.062 to 0.25 μg/ml. MIC50 and MIC90 were 0.125 and 0.25 μg/ml, respectively. nih.gov |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-positive and Gram-negative bacteria (susceptible and drug-resistant) | MIC values of 4–16 µg/mL. nih.gov |

| 7-chloroquinoline-benzylamine hybrid (SA11) | Gram-positive bacterial strains | MIC value of 128µg/mL. researchgate.net |

| PTZ-quinoline hybrids (chloro-substituted) | Plasmodium falciparum (CQ-S and CQ-R strains) | Exhibited antiplasmodial activity in the low micromolar or nanomolar range. mdpi.com |

In Vivo Efficacy Studies in Established Animal Models of Disease (e.g., Cancer Xenografts, Infectious Disease Models)

The in vivo efficacy of quinoline derivatives has been demonstrated in various animal models. A novel antimalarial pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, MG3, was shown to be orally active in mouse models of malaria, including P. berghei, P. chabaudi, and P. yoelii. mdpi.com Its efficacy was comparable or superior to that of chloroquine (B1663885). mdpi.com

In oncology, the agonistic murine anti-DR5 monoclonal antibody, TRA-8, has been studied in human breast cancer xenograft models. nih.gov Combination treatment of TRA-8 with CPT-11, a topoisomerase inhibitor, resulted in the highest anti-tumor efficacy against xenografts of TRA-8 sensitive colon cancer cell lines. nih.gov While not direct analogs of this compound, these studies underscore the potential of targeting specific pathways in vivo with novel therapeutic agents.

The development of new antibacterial agents also requires in vivo validation. While many 8-hydroxyquinoline hybrids have shown promising in vitro activity, further research, including experiments with animal models, is necessary to confirm their efficacy in a living organism. nih.gov

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling and Toxicity (ADMET) Predictions

In silico tools play a crucial role in modern drug discovery by predicting the pharmacokinetic and toxicological properties of new chemical entities at an early stage. nih.gov These computational methods help to identify candidates with favorable ADME (absorption, distribution, metabolism, and excretion) profiles and to flag potential toxicity issues. lancs.ac.uk

Studies on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives have utilized in silico predictions to assess their ADME and toxicity profiles. researchgate.net These analyses help in understanding the bioavailability and potential liabilities of the synthesized compounds. researchgate.net For instance, predictions can indicate whether a compound is likely to have good intestinal absorption or if it may be a substrate for efflux pumps like P-glycoprotein. mdpi.com

Similarly, in silico ADME predictions for 8-hydroxyquinoline azo compounds suggested that they have the potential to be developed into oral drugs, with none of the compounds violating Lipinski's rule of five. These compounds also showed favorable total polar surface area values and predicted percentage absorption.

Toxicity predictions are another critical component of in silico assessment. Web-servers like ProTox-II can be used to predict various toxicity parameters, including hepatotoxicity, carcinogenicity, immunotoxicity, mutagenicity, and cytotoxicity. researchgate.net For example, in a study of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, some compounds were predicted to be inactive for organ toxicity and other toxicity endpoints. researchgate.net

The table below provides a summary of in silico ADME and toxicity predictions for some quinoline derivatives.

| Compound Class | Predicted ADME Properties | Predicted Toxicity |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | Generally good absorption and no BBB permeability for most analogs. researchgate.net | Varied predictions; some compounds predicted to be active for hepatotoxicity, carcinogenicity, and mutagenicity, while others were predicted to be inactive. researchgate.net |

| 8-hydroxyquinoline azo compounds | No violation of Lipinski's rule, TPSA < 140 A2, percentage absorption of 74–83%. | Predicted to be in category III of acute oral drugs; some showed mutagenic and hepatotoxic tendencies. |

Assessment of Selective Toxicity against Pathogens/Cancer Cells vs. Host Cells

A crucial aspect of developing new therapeutic agents is ensuring they exhibit selective toxicity, meaning they are more harmful to pathogens or cancer cells than to host cells. Several studies on 8-hydroxyquinoline derivatives have focused on this aspect.

For instance, a synthetic copper complex of an 8-hydroxyquinoline analog, S13-Cu, was found to selectively inhibit proteasome activity and induce apoptosis in human breast cancer cells but not in non-malignant breast cells. nih.gov This selectivity is promising for developing targeted anticancer therapies. Similarly, mixed-ligand cobalt(III) complexes of 8-hydroxyquinolines demonstrated significant toxicity against a panel of nine cancer cell lines while showing negligible toxicity towards normal kidney cells. rsc.org

In the context of antimicrobial agents, glycoconjugates of 8-aminoquinoline (B160924) derivatives have shown improved selectivity for cancer cells compared to their 8-hydroxyquinoline counterparts. mdpi.com This suggests that modifications to the quinoline scaffold can enhance the therapeutic index. Furthermore, certain 8-hydroxyquinoline derived Mannich bases have shown MDR-selective toxicity, being more toxic to multidrug-resistant cancer cells that overexpress P-glycoprotein. nih.govmdpi.com This paradoxical effect is linked to the compounds' metal-binding properties and their ability to induce oxidative stress. nih.gov

Identification of Lead Compounds and Preclinical Development Candidates

The ultimate goal of preclinical research is to identify promising lead compounds that can be advanced into further development. The diverse biological activities and favorable physicochemical properties of 8-hydroxyquinoline derivatives make them attractive candidates for lead optimization. nih.gov

From the various studies, several compounds have emerged as potential leads. For example, the 7-chloroquinoline-benzylamine hybrid SA11, with its significant antibacterial efficacy and lack of toxicity towards human red blood cells, is a promising candidate for further investigation. researchgate.net In the anticancer space, the dppz complex 6, a mixed-ligand cobalt(III) complex of 5-chloro-7-iodo-8-hydroxyquinoline, has shown remarkable cytotoxicity against a broad range of cancer cells with negligible toxicity to normal cells, marking it as a significant potential chemotherapeutic agent. rsc.org

The antimalarial compound MG3, with its excellent oral bioavailability and low toxicity profile in preclinical studies, represents a strong candidate for further development. mdpi.com The process of identifying such candidates often involves a combination of in vitro and in vivo studies, coupled with in silico predictions to guide the selection and optimization process.

Future Research Directions and Challenges in 8 Chloroquinolin 2 Amine Chemistry and Biology

Development of More Efficient and Sustainable Synthetic Methodologies

The future of synthesizing 8-chloroquinolin-2-amine and its derivatives hinges on the adoption of greener and more efficient chemical processes. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and multiple steps that can lead to significant waste generation. Modern synthetic chemistry is increasingly focused on principles of sustainability, including atom economy, the use of renewable feedstocks, and the reduction of energy consumption.

Future research will likely prioritize the development of one-pot multicomponent reactions, which allow for the synthesis of complex molecules from simple starting materials in a single step, thereby reducing waste and improving efficiency. The use of eco-friendly catalysts, such as citric acid in aqueous media, represents a significant step towards more sustainable chemical production. researcher.life Furthermore, innovative technologies like microwave-assisted synthesis and flow chemistry are expected to play a larger role. Microwave irradiation can dramatically reduce reaction times and improve yields, while flow chemistry offers advantages in terms of safety, scalability, and control over reaction parameters. The development of electrochemical methods for the synthesis of quinoline (B57606) derivatives also presents a promising avenue for sustainable synthesis by utilizing electricity as a clean reagent. rsc.org

A key challenge in this area will be the adaptation of these green methodologies to the specific synthesis of this compound, which involves the precise introduction of both the chloro and amine functionalities onto the quinoline core. For instance, the palladium-catalyzed amination of 2,8-dichloroquinoline (B1298113) is a known method to produce N-substituted this compound derivatives. nih.gov Future work could focus on optimizing such reactions using more sustainable catalysts and solvent systems.

Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Scope

While derivatives of this compound have shown promise, particularly in the realm of oncology, a significant area of future research lies in the exploration of novel biological targets and therapeutic applications. The versatility of the quinoline scaffold suggests that its derivatives could be effective against a wide range of diseases.

Current research has highlighted the potential of this compound derivatives as kinase inhibitors. For example, macrocyclic compounds derived from an 8-chloroquinoline (B1195068) scaffold have demonstrated potent activity against specific kinases implicated in cancer, such as PDGFRαD842V. acs.org The exploration of other kinase targets, as well as different classes of enzymes and receptors, could unveil new therapeutic opportunities.

Beyond cancer, future investigations could focus on the antimicrobial, antiviral, and antiparasitic potential of this class of compounds. Quinoline derivatives have a long history in the treatment of malaria, and novel this compound analogs could be designed to combat drug-resistant strains of pathogens. acs.org The neuroprotective properties of quinoline derivatives also warrant further investigation, with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's. dntb.gov.ua A significant challenge will be to identify specific molecular targets for these new applications and to understand the mechanism of action of this compound derivatives in these different disease contexts.

Integration of Advanced Computational Approaches for De Novo Drug Design

The integration of advanced computational approaches is set to revolutionize the discovery and development of new drugs based on the this compound scaffold. In silico techniques, such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies, can significantly accelerate the drug design process by predicting the biological activity of novel compounds and elucidating their interactions with biological targets.

Molecular docking simulations, for instance, can be used to predict the binding mode of this compound derivatives to the active site of a target protein, providing insights that can guide the design of more potent and selective inhibitors. While specific in silico studies on this compound are not yet widely reported, the application of these methods to other quinoline derivatives has been successful in identifying promising drug candidates. dntb.gov.ua

A key challenge in this area is the accuracy of the computational models. The development of more sophisticated algorithms and the use of machine learning and artificial intelligence will be crucial for improving the predictive power of these in silico tools. Furthermore, the successful integration of computational and experimental approaches will be essential, with computational predictions being validated through rigorous biological testing. This iterative cycle of design, synthesis, and testing will be key to the efficient discovery of new therapeutic agents.

Strategies to Overcome Drug Resistance Mechanisms Through Structural Modifications

Drug resistance is a major obstacle in the treatment of many diseases, including cancer and infectious diseases. A critical area of future research for this compound derivatives will be the development of strategies to overcome these resistance mechanisms. This can often be achieved through carefully designed structural modifications of the lead compound.

One common mechanism of drug resistance is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport drugs out of the cell, reducing their intracellular concentration. scribd.com Structural modifications to the this compound scaffold could be explored to design molecules that are not substrates for these pumps or that may even inhibit their function. For example, the hybridization of the quinoline core with other pharmacophores has been shown to be a promising strategy to overcome drug resistance in cancer. rsc.org

Another approach is to design compounds that target alternative cellular pathways or that have multiple mechanisms of action. This can make it more difficult for cells to develop resistance. The structural versatility of the this compound core makes it an ideal platform for such modifications. A significant challenge will be to understand the specific mechanisms of resistance to this class of compounds and to use this knowledge to guide the rational design of new, more resilient therapeutic agents.

Multidisciplinary Approaches for Comprehensive Understanding of this compound Pharmacological Profiles

A comprehensive understanding of the pharmacological profile of this compound and its derivatives will require a multidisciplinary approach that integrates expertise from various fields, including chemistry, biology, pharmacology, and computational science. This holistic approach is essential for a complete picture of a drug candidate's efficacy, safety, and mechanism of action.

Future research should involve a combination of in vitro, in vivo, and in silico studies. Systems biology approaches can be used to model the complex interactions of these compounds within a biological system, providing insights into their broader physiological effects. nih.gov A multidisciplinary approach has been successfully used to identify promising quinolinol inhibitors of botulinum neurotoxin A light chain, demonstrating the power of combining computational screening with biochemical testing. researchgate.net

常见问题

Q. What are the optimal synthetic routes for 8-Chloroquinolin-2-amine, and how can purity be maximized?

Methodological Answer: The synthesis typically involves cyclization of chlorinated precursors or functional group modifications of quinoline derivatives. For example, Ni(II)-mediated reactions (e.g., using 5,6,7-trihydroquinolinyl-8-ylideneamine-Ni(II) chlorides as intermediates) can yield high-purity products . Key steps include:

- Refluxing in polar aprotic solvents (e.g., DMF) to ensure complete reaction.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Characterization using H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Stability Assays : Prepare buffered solutions (pH 2–12) and incubate this compound at 25°C, 40°C, and 60°C. Monitor degradation via HPLC or UV-Vis spectroscopy at regular intervals .

- Stress Testing : Expose the compound to oxidative (HO), photolytic (UV light), and thermal (80°C) conditions. Analyze degradation products using LC-MS or GC-MS .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm the amine and chloro substituents via H NMR (δ 6.5–8.5 ppm for aromatic protons) and C NMR (C-Cl signal at ~110–120 ppm) .

- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

- IR Spectroscopy : Identify N-H stretches (3300–3500 cm) and C-Cl vibrations (600–800 cm) .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., conflicting spectroscopic results) be resolved?

Methodological Answer:

- Cross-Validation : Compare data from multiple techniques (e.g., XRD for crystal structure vs. DFT-calculated geometries).

- Error Analysis : Quantify instrumental uncertainty (e.g., NMR integration errors) and sample heterogeneity (e.g., polymorphs).

- Computational Modeling : Use density functional theory (DFT) to simulate spectra and validate experimental observations .

Q. What strategies are recommended for elucidating the reaction mechanisms involving this compound in catalytic systems?

Methodological Answer:

Q. How should researchers design a high-throughput screening protocol for biological activity studies?

Methodological Answer:

- Assay Design : Use cell-based assays (e.g., viability assays with IC determination) and enzyme inhibition studies.

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM, with triplicate measurements to ensure reproducibility.

- Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) .

Q. What methodologies are effective for studying the compound’s thermodynamic properties (e.g., solubility, enthalpy of formation)?

Methodological Answer:

- Solubility Studies : Use shake-flask methods with HPLC quantification in water, DMSO, and ethanol.

- Calorimetry : Measure enthalpy changes via isothermal titration calorimetry (ITC) or differential scanning calorimetry (DSC) .

Data Analysis and Reporting

Q. How can researchers address discrepancies between computational predictions and experimental results?

Methodological Answer: